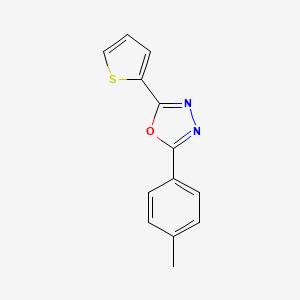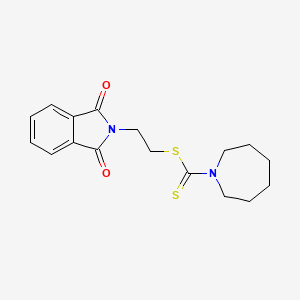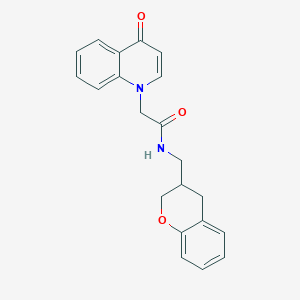
2-(4-methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
1,3,4-Oxadiazoles are electron-deficient heterocycles known for their involvement in building materials for photovoltaic applications and their synthesis through cyclization processes involving aromatic compounds and hydrazine hydrate.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves various methods, including the condensation of semicarbazide/thiosemicarbazide and aldehydes followed by I2-mediated oxidative bond formation for 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. Other processes include electrochemical oxidation and novel one-pot, four-component condensation reactions for the efficient synthesis of disubstituted 1,3,4-oxadiazole derivatives (Niu et al., 2015).
Molecular Structure Analysis
The structural and electronic properties of 1,3,4-oxadiazole derivatives have been analyzed using ab initio and DFT levels, revealing details about geometrical parameters, infrared spectra, chemical shifts (13C NMR, 1H NMR), and electronic properties (Amiri et al., 2016).
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo various chemical reactions, including those leading to the formation of thiazoles and other derivatives through treatments with chloropentane-2,4-dione and other reagents. These reactions contribute to the diverse chemical properties of the oxadiazoles (Paepke et al., 2009).
Physical Properties Analysis
The physical properties, including optoelectronic characteristics of oxadiazole derivatives, have been explored, indicating their potential for use in organic optical materials and light-emitting diodes due to their good blue fluorescent properties (Deshapande et al., 2014).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazoles are highlighted by their reactivity and the ability to form stable compounds with various biological and optical applications. The synthesis of Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione and the investigation of conformational isomers of these derivatives demonstrate the chemical versatility and potential bioactivity of the oxadiazole ring (Roman et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-4-6-10(7-5-9)12-14-15-13(16-12)11-3-2-8-17-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSABVPRBSDFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353574 | |
| Record name | 1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(2-thienyl)- | |
CAS RN |
110380-38-6 | |
| Record name | 1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5624741.png)
![5-{[(2-carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5624742.png)
![3-{(3R*,4S*)-4-(dimethylamino)-1-[(2'-methylbiphenyl-2-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5624753.png)
![2-ethyl-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5624757.png)
![(2,4-dimethylphenyl){methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetic acid](/img/structure/B5624766.png)
![6-(2-naphthyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5624768.png)
![4-{[(3-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5624776.png)


![1-acetyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}indoline](/img/structure/B5624801.png)
![(1S*,5R*)-6-[(2-isopropyl-4-pyrimidinyl)carbonyl]-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5624811.png)
![N-ethyl-N'-({1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N,N'-dimethylsulfamide](/img/structure/B5624816.png)
![N-[(5-ethylpyridin-2-yl)methyl]-7-fluoro-N-methylquinazolin-4-amine](/img/structure/B5624825.png)
